3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide
Overview
Description
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, cyclopentanecarbonyl, indolinyl, fluorobenzenesulfonamide groups, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indolin-6-yl Intermediate: This step involves the cyclization of a suitable precursor to form the indolin-6-yl structure. This can be achieved through a Fischer indole synthesis or other cyclization methods.
Introduction of the Cyclopentanecarbonyl Group: The indolin-6-yl intermediate is then reacted with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine to form the cyclopentanecarbonyl derivative.
Sulfonamide Formation: The next step involves the reaction of the cyclopentanecarbonyl-indolin-6-yl compound with 4-fluorobenzenesulfonyl chloride to form the sulfonamide linkage.
Chlorination: Finally, the compound is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace these halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the indolinyl or sulfonamide groups.
Reduction Products: Reduced forms of the carbonyl or sulfonamide groups.
Hydrolysis Products: Breakdown products including the indolinyl derivative and sulfonic acid.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it useful in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules due to its structural features. It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic effects. This compound could be explored for its activity against certain diseases, particularly if it shows specificity for biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The sulfonamide group can form hydrogen bonds with biological molecules, while the indolinyl and cyclopentanecarbonyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
- 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide stands out due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may provide unique properties that are not observed in other related compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3S/c21-17-12-16(7-8-18(17)22)28(26,27)23-15-6-5-13-9-10-24(19(13)11-15)20(25)14-3-1-2-4-14/h5-8,11-12,14,23H,1-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZTUJCJXMKSNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.